molecular formula C9H13NO2 B3066971 3,5-Diethoxypyridine CAS No. 98959-85-4

3,5-Diethoxypyridine

Cat. No. B3066971
CAS RN: 98959-85-4
M. Wt: 167.2 g/mol
InChI Key: KLTYMCNDQCBKKY-UHFFFAOYSA-N
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Description

3,5-Diethoxypyridine is a chemical compound with the molecular formula C7H9NO2 . It is a compound that is useful in organic synthesis .


Synthesis Analysis

The synthesis of 3,5-Diethoxypyridine involves various chemical reactions. One such method involves the use of Sodium Methoxide and 2,5-Difluoropyridine . Another method involves the reduction of 3,5-Dimethoxypyridine through a Wolff-K-Huangminglong reaction at 210°C .


Molecular Structure Analysis

The molecular structure of 3,5-Diethoxypyridine consists of a pyridine ring with two ethoxy groups attached at the 3rd and 5th positions . The molecular weight of this compound is 139.15 .


Chemical Reactions Analysis

The chemical reactions involving 3,5-Diethoxypyridine are complex and involve multiple steps. For instance, it can undergo reduction reactions to form dihydropyridines . More research is needed to fully understand the range of chemical reactions that this compound can participate in.


Physical And Chemical Properties Analysis

3,5-Diethoxypyridine is a colorless to pale yellow oil . It has a predicted boiling point of 225.6±20.0 °C and a predicted density of 1.064±0.06 g/cm3 . It is soluble in dichloromethane, ethyl acetate, and methanol .

Scientific Research Applications

Synthesis and Structural Studies

  • 3,5-Diethoxypyridine has been a subject of interest in the field of organic synthesis. Studies have described the preparation of diethoxypyridines, including 3,5-diethoxypyridine, and explored their properties such as ultraviolet absorption spectra (Hertog, Wibaut, Schepman, & Van Der Wal, 1950).
  • Research on the nitration of 3,5-diethoxypyridine has led to the discovery of mono-nitro derivatives, providing insights into the chemical reactivity and positional selectivity of nitro group introduction in such compounds (Hertog & Weeren, 1948).

Bromination and Derivative Analysis

  • The bromination of 3,5-diethoxypyridine has been studied, revealing the formation of dibromo-diethoxypyridines and their structural analysis. This research contributes to understanding the substitution reactions and structural configurations of brominated pyridine derivatives (Hertog & Mulder, 1948).

Metabolism and Interaction Studies

  • Metabolism studies involving 3,5-diethoxypyridine derivatives have been conducted. For instance, the metabolism of 3,5-diethoxy-4-aminomethylpyridine (B24) in rat tissues has been analyzed using gas chromatography-mass spectrometry, providing insights into the metabolic pathways and interactions of such compounds (Buffoni & Pieraccini, 1995).

Reactivity and Structural Elucidation

  • Research on the reactivity of 3,5-diethoxypyridine-N-oxide towards sulphuryl chloride has contributed to understanding the reaction mechanisms and structural elucidation of chlorinated pyridine derivatives (Hertog & Hoogzand, 2010).

Potential Medical Applications

  • The interaction of 3,5-diethoxy-4-aminomethylpyridine with benzylamine oxidase in pig plasma has been investigated. This research offers insights into the potential medical applications of diethoxypyridines, particularly in enzyme inhibition and drug development (Buffoni, Moneti, Pieraccini, & Bertini, 1995).

Mechanism of Action

While the exact mechanism of action of 3,5-Diethoxypyridine is not clear, compounds similar to it, such as dihydropyridines, work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels .

Safety and Hazards

3,5-Diethoxypyridine is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

3,5-diethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-11-8-5-9(12-4-2)7-10-6-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTYMCNDQCBKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CN=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596053
Record name 3,5-Diethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diethoxypyridine

CAS RN

98959-85-4
Record name 3,5-Diethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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